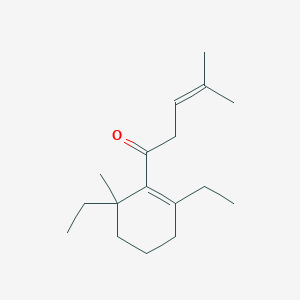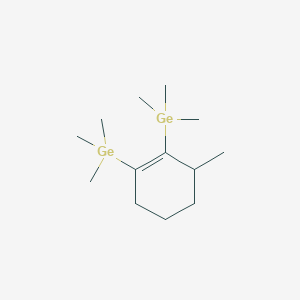
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) is an organogermanium compound characterized by the presence of a cyclohexene ring substituted with a methyl group and two trimethylgermane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) typically involves the reaction of 3-methylcyclohex-1-ene with trimethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylgermane groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Formation of germanium oxides and other oxidized derivatives.
Reduction: Formation of reduced germanium compounds.
Substitution: Formation of substituted cyclohexene derivatives.
Applications De Recherche Scientifique
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)bis(trimethylsilane): A similar compound with silicon atoms instead of germanium.
3-Methylcyclohex-1-ene: A simpler compound without the trimethylgermane groups.
Uniqueness
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) is unique due to the presence of germanium atoms, which impart distinct chemical and physical properties compared to similar silicon-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
113023-49-7 |
|---|---|
Formule moléculaire |
C13H28Ge2 |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
trimethyl-(3-methyl-2-trimethylgermylcyclohexen-1-yl)germane |
InChI |
InChI=1S/C13H28Ge2/c1-11-9-8-10-12(14(2,3)4)13(11)15(5,6)7/h11H,8-10H2,1-7H3 |
Clé InChI |
ZXCSJQOIQWBGRG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(=C1[Ge](C)(C)C)[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


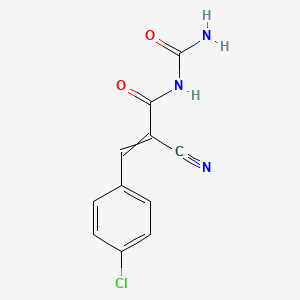
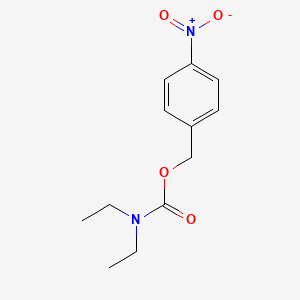
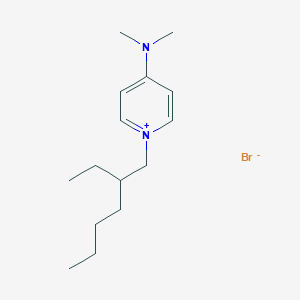
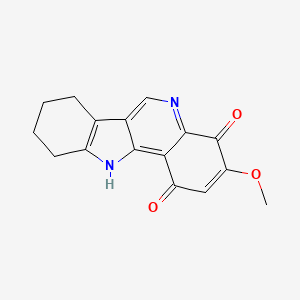
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)


![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)

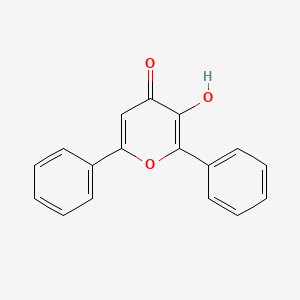
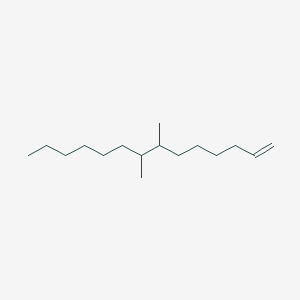
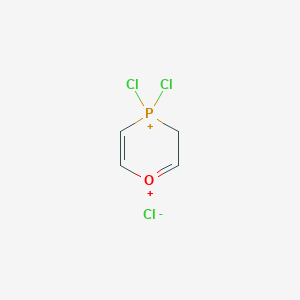
![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
